Strontium bromide monohydrate

Overview

Description

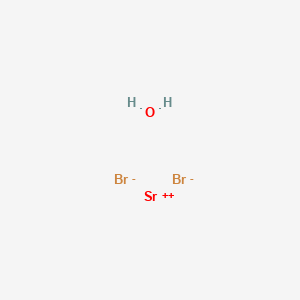

Strontium bromide monohydrate (SrBr₂·H₂O) is a crystalline hydrate of strontium bromide, synthesized via dehydration of its hexahydrate (SrBr₂·6H₂O) . The anhydrous form (SrBr₂) has a molecular weight of 247.43 g/mol, while the monohydrate weighs approximately 265.45 g/mol . Key properties include:

- Dehydration behavior: SrBr₂·6H₂O dehydrates to SrBr₂·H₂O at ~88.6°C and further to anhydrous SrBr₂ at 180°C .

- Thermal energy storage: Theoretical energy density reaches 628 kWh/m³, with practical values of 400–531 kWh/m³ in closed/open systems .

- Applications: Used in thermochemical heat transformers, pharmaceuticals, and as a phase-change material (PCM) .

Preparation Methods

Synthesis from Strontium Hydroxide and Hydrobromic Acid

The reaction between strontium hydroxide (Sr(OH)₂) and hydrobromic acid (HBr) is a widely employed laboratory method for producing strontium bromide hexahydrate (SrBr₂·6H₂O), which is subsequently dehydrated to the monohydrate . The stoichiometric equation is:

2 + 2 \text{HBr} \rightarrow \text{SrBr}2 + 2 \text{H}_2\text{O}

Key conditions include:

The hexahydrate crystallizes upon cooling, yielding colorless crystals. Dehydration to the monohydrate requires controlled heating at 88–90°C under reduced pressure (10–50 kPa) . Thermogravimetric analysis (TGA) confirms a mass loss of 26.4% at this stage, consistent with the release of five water molecules .

Synthesis from Strontium Carbonate and Hydrobromic Acid

Strontium carbonate (SrCO₃) serves as a cost-effective precursor in industrial settings. The reaction proceeds as:

3 + 2 \text{HBr} \rightarrow \text{SrBr}2 + \text{H}2\text{O} + \text{CO}2 \uparrow

Optimized parameters :

-

Acid concentration : 30–35% HBr to minimize foaming from CO₂ release .

-

Temperature : 60–70°C to accelerate reaction kinetics without volatilizing HBr .

The resulting solution is filtered to remove unreacted SrCO₃ and evaporated to obtain SrBr₂·6H₂O. Dehydration to the monohydrate is achieved via fluidized bed dryers at 90–95°C with a residence time of 2–3 hours .

Dehydration of Strontium Bromide Hexahydrate

The monohydrate is predominantly produced by partial dehydration of the hexahydrate. Critical dehydration stages are summarized below:

Kinetic insights :

-

Dehydration follows first-order kinetics with an activation energy of 72.5 kJ/mol .

-

Steam pressure (10–100 kPa) modulates reaction rates, with optimal dehydration achieved at 69 kPa and 180°C .

Industrial-Scale Production Techniques

Large-scale production employs rotary kilns or spray dryers to ensure uniform heat distribution. A comparative analysis of industrial methods is provided:

| Method | Throughput (kg/h) | Energy Consumption (kWh/kg) | Purity (%) |

|---|---|---|---|

| Rotary Kiln | 500–1000 | 0.45–0.55 | 99.2 |

| Fluidized Bed Dryer | 200–400 | 0.60–0.70 | 99.5 |

Quality control measures :

-

X-ray diffraction (XRD) : Verifies the absence of SrCO₃ or Sr(OH)₂ impurities.

-

Karl Fischer titration : Ensures residual water content <0.5% w/w .

Purification and Quality Control

Post-synthesis purification involves:

-

Recrystallization : Dissolving SrBr₂·H₂O in deionized water (60°C) and cooling to 20°C to yield 99.9% pure crystals .

-

Vacuum Drying : 24-hour treatment at 100°C and 5 kPa to eliminate adsorbed moisture .

Analytical validation :

Chemical Reactions Analysis

Hydration and Dehydration Reactions

Strontium bromide monohydrate participates in reversible hydration/dehydration processes critical for thermochemical energy storage. These reactions involve structural water incorporation or release:

Key Findings:

-

Thermodynamics : The hydration enthalpy () and entropy () were measured as and , respectively, at .

-

Kinetics : Reaction rates depend on temperature and steam pressure. At , hydration achieves conversion within 30 minutes under steam pressure .

| Property | Hydration (SrBr₂·H₂O → SrBr₂·6H₂O) | Dehydration (SrBr₂·6H₂O → SrBr₂·H₂O) |

|---|---|---|

| Activation Energy () | ||

| Optimal Temperature |

Dissolution and Ion Exchange

In aqueous solutions, SrBr₂·H₂O dissociates into strontium and bromide ions, enabling substitution reactions:

Reactivity with Bromine :

Strontium bromide reacts with bromine in carbon tetrachloride to form polybromides, governed by equilibrium:

| Parameter | Value |

|---|---|

| Bromine Solubility (H₂O) | |

| Distribution Ratio (CCl₄/H₂O) |

Reactions with Acids and Bases

This compound reacts with strong acids and bases to form salts or precipitates:

With Hydrobromic Acid :

With Sulfuric Acid :

Comparative Reactivity with Alkaline Earth Bromides

Strontium bromide’s reactivity differs from related compounds due to ionic size and hydration energy:

| Compound | Solubility (g/100 g H₂O) | Thermal Stability |

|---|---|---|

| SrBr₂·H₂O | Dehydrates at | |

| CaBr₂ | Dehydrates at | |

| BaBr₂ | Dehydrates at |

Scientific Research Applications

Chemistry

- Reagent in Synthesis : Strontium bromide monohydrate is utilized as a reagent in the synthesis of various compounds, including poly(phenylcarbyne), which serves as a precursor to diamond-like carbon materials.

- Thermochemical Energy Storage : Its ability to undergo reversible hydration and dehydration makes it suitable for thermochemical energy storage applications. The exothermic nature of these reactions allows for efficient energy storage and release.

Biology and Medicine

- Bone Health : Strontium ions mimic calcium ions in biological systems, potentially enhancing bone density and treating osteoporosis. Research indicates that strontium bromide can promote osteoblast activity while inhibiting osteoclast function, making it beneficial for bone health.

- Pharmaceutical Formulations : Due to its solubility and stabilizing properties, strontium bromide is incorporated into various pharmaceutical formulations, enhancing their efficacy and stability.

Industry

- Flares and Pyrotechnics : this compound is widely used in the production of flares and pyrotechnics due to its ability to impart a bright red color to flames. This property is particularly valuable in signaling devices and fireworks.

Case Studies

-

Bone Density Enhancement Study :

A study conducted by Michel et al. explored the effects of strontium bromide on bone density in osteoporotic models. Results indicated significant improvements in bone mineral density due to enhanced osteoblast activity attributed to strontium ions. -

Thermochemical Energy Storage Research :

Research on the thermal performance of this compound revealed that it could achieve substantial thermal upgrades suitable for energy storage systems. The study highlighted the effective reaction rates under varying temperature conditions, demonstrating the compound's potential for practical energy applications.

Mechanism of Action

The mechanism of action of strontium bromide monohydrate primarily involves its ability to undergo hydration and dehydration reactions. These reactions are exothermic and can store and release energy efficiently. The molecular targets and pathways involved in these processes include the reversible binding of water molecules to the strontium bromide lattice .

Comparison with Similar Compounds

Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

- Molecular weight : 355.52 g/mol .

- Melting point : 88.6°C .

- Dehydration : Transforms to SrBr₂·H₂O at 88.6°C under controlled heating, releasing 26% of its water content .

- Solubility : Highly water-soluble (e.g., 102 g/100 mL at 20°C for anhydrous SrBr₂) .

- Energy storage: Lower energy density (400 kWh/m³) compared to the monohydrate due to incomplete dehydration cycles .

Lithium Bromide Hydrate (LiBr·xH₂O)

- Molecular weight : Varies with hydration state (e.g., LiBr·H₂O = 104.87 g/mol) .

- Applications : Primarily used in absorption chillers, contrasting with SrBr₂·H₂O’s focus on thermal storage .

Europium Dibromide Monohydrate (EuBr₂·H₂O)

- Structural similarity : Isostructural with SrBr₂·H₂O, sharing analogous ionic radii (Sr²⁺: 1.18 Å; Eu²⁺: 1.17 Å) and lattice constants .

- Hydrogen bonding : Both compounds feature water molecules forming O–H···Br hydrogen-bonded chains, critical for stabilizing the crystal lattice .

Data Table: Comparative Properties

Research Findings

- Cycle Stability : SrBr₂·H₂O withstands up to 10 hydration/dehydration cycles with minimal hysteresis, outperforming many salts in low-temperature (<105°C) applications .

- Kinetics : Hydration rates depend on reaction advancement and equilibrium distance, modeled via first-order kinetics .

- Safety: Non-toxic but hygroscopic; requires handling in dry conditions to prevent deliquescence .

Biological Activity

Strontium bromide monohydrate (SrBr₂·H₂O) is a compound that has garnered interest in various fields, particularly in biological and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is typically synthesized through the reaction of strontium hydroxide with hydrobromic acid or from strontium carbonate. The general reactions are as follows:

These reactions yield the hexahydrate form, which can be dehydrated to the monohydrate at specific temperatures .

Mechanism of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ionic composition and hydration properties. Its mechanism of action includes:

- Calcium Mimicry : Strontium ions can mimic calcium ions in biological systems, potentially influencing bone metabolism and cellular signaling pathways.

- Hydration Dynamics : The compound undergoes hydration and dehydration reactions, which are exothermic and can affect local thermal environments in biological tissues .

Biological Applications

- Bone Health : Strontium compounds, including strontium bromide, have been studied for their potential in enhancing bone density and treating osteoporosis. Strontium ions are believed to promote osteoblast activity while inhibiting osteoclast function .

- Pharmaceutical Formulations : Strontium bromide is utilized in various pharmaceutical applications due to its solubility and ability to stabilize formulations .

- Thermochemical Applications : Research indicates that this compound can be employed in thermochemical energy storage systems, which may have indirect benefits for biological systems by improving energy efficiency in medical devices .

Research Findings

Recent studies have explored the thermodynamic properties and reaction kinetics of this compound:

- A study conducted by Michel et al. reported on the hydration reaction's thermal performance, indicating that the compound could achieve significant thermal upgrades suitable for energy storage applications .

- Investigations into the hydration kinetics revealed that the effective reaction rate decreases with increasing temperature, suggesting a complex interaction between temperature and hydration dynamics .

Comparative Analysis

The following table summarizes key properties of this compound compared to other strontium compounds:

| Compound | Solubility (g/L) | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Bone health enhancement | Pharmaceuticals, thermochemical |

| Strontium Chloride | Moderate | Limited | Industrial applications |

| Strontium Citrate | High | Osteoporosis treatment | Dietary supplements |

Case Studies

Q & A

Q. How can strontium bromide monohydrate be synthesized and purified for laboratory use?

Basic Research Question

this compound is typically synthesized via reactions between strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂) and hydrobromic acid (HBr). For example:

- SrCO₃ + 2 HBr → SrBr₂ + H₂O + CO₂↑ (yields hexahydrate, which is dehydrated at 89°C to monohydrate) .

- Sr(OH)₂ + 2 HBr → SrBr₂ + 2 H₂O (hexahydrate forms initially and is dried at 70–110°C to obtain monohydrate) .

Purification: After synthesis, the product is recrystallized from aqueous solutions. Thermal dehydration (monitored via thermogravimetric analysis, TGA) ensures phase purity. Residual water content is assessed using Karl Fischer titration or differential scanning calorimetry (DSC) .

Q. What are the key physical and chemical properties of SrBr₂·H₂O relevant to experimental handling?

Basic Research Question

Critical properties include:

- Melting point: 643°C (anhydrous SrBr₂) .

- Density: 4.216 g/cm³ .

- Solubility: Highly water-soluble (e.g., ~150 g/100 mL H₂O at 60°C) .

- Hygroscopicity: The monohydrate is less hygroscopic than the hexahydrate but requires storage in dry, airtight containers .

- Phase transitions: At 89°C, hexahydrate decomposes to monohydrate; further heating to 180°C yields anhydrous SrBr₂ .

Q. How can thermal analysis techniques differentiate between SrBr₂·H₂O and its hexahydrate?

Advanced Research Question

Thermogravimetric analysis (TGA) and DSC are used to distinguish hydration states:

- TGA: Hexahydrate (SrBr₂·6H₂O) shows a mass loss of ~36% (6 H₂O molecules) upon heating to 89°C, while monohydrate loses ~4.5% (1 H₂O) at 180°C .

- DSC: Endothermic peaks correspond to dehydration enthalpies. Hexahydrate exhibits a broader peak near 89°C, whereas monohydrate dehydration occurs at higher temperatures .

Q. What experimental models are used to study SrBr₂·H₂O’s dehydration kinetics for thermal energy storage?

Advanced Research Question

Packed-bed reactors and kinetic modeling are employed:

- Reactor studies: Hydration/dehydration cycles are tested in reactors with controlled temperature/humidity. For example, Michel et al. achieved thermal power outputs of 0.75–2 W/kg using 400 kg of SrBr₂ .

- Kinetic models: First-order rate laws are applied, where reaction rates depend on temperature and water vapor pressure. Parameters like activation energy (derived from Arrhenius plots) are critical for optimizing energy density .

Q. What analytical techniques confirm the crystal structure of SrBr₂·H₂O?

Basic Research Question

- X-ray diffraction (XRD): Monoclinic or tetragonal structures are resolved using single-crystal XRD. The SHELX software suite refines lattice parameters (e.g., space group P4/n for α-SrBr₂) .

- FTIR/Raman spectroscopy: O–H stretching (3200–3600 cm⁻¹) and Br–Sr vibrational modes (~200 cm⁻¹) confirm hydration states and bonding .

Q. How do phase transitions in SrBr₂·H₂O affect its ionic conductivity?

Advanced Research Question

The β-phase (cubic fluorite structure, >650°C) exhibits ionic conductivity ~1 S/cm due to bromide ion mobility, compared to the α-phase (tetragonal, room temperature) with lower conductivity. Electrochemical impedance spectroscopy (EIS) quantifies conductivity changes during phase transitions .

Q. What safety precautions are necessary when handling SrBr₂·H₂O?

Basic Research Question

- PPE: Use NIOSH/EN-certified gloves, goggles, and respirators to avoid inhalation/contact. Avoid dust generation .

- Decomposition risks: Heating produces toxic HBr gas; use fume hoods for high-temperature experiments .

- Storage: Keep in airtight containers at <25°C to prevent hygroscopic degradation .

Q. How to optimize hydration/dehydration cycles of SrBr₂·H₂O for energy storage longevity?

Advanced Research Question

- Cycle stability tests: Repeated TGA/DSC cycles assess capacity loss. Pre-drying at 70°C minimizes incomplete dehydration .

- Additives: Incorporating inert matrices (e.g., silica gel) prevents agglomeration and enhances heat transfer .

- Operational limits: Maintain temperatures <100°C during hydration to avoid irreversible phase changes .

Properties

IUPAC Name |

strontium;dibromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCOUPFTCAQKJM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2OSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589960 | |

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-53-9, 33429-50-4 | |

| Record name | Strontium bromide (SrBr2), hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.